

## [Asp3-71]-Tyrosinase (369-377) Peptide: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the [Asp371]-Tyrosinase (369-377) peptide, a key antigen in melanoma immunotherapy research. This document covers the peptide's sequence and structure, quantitative binding data, detailed experimental protocols for its study, and visualizations of relevant biological pathways.

## **Peptide Sequence and Structure**

The [Asp371]-Tyrosinase (369-377) peptide is a nine-amino-acid sequence derived from the human tyrosinase protein.[1][2][3] It is a post-translationally modified version of the native sequence, where the asparagine (N) at position 371 is converted to aspartic acid (D).[1][2][4] This modification is crucial for its recognition by cytotoxic T lymphocytes (CTLs).

Table 1: Peptide Sequence and Physicochemical Properties



| Property                 | Value                                   | Reference(s) |
|--------------------------|-----------------------------------------|--------------|
| Sequence (Single Letter) | YMDGTMSQV                               | [1][5][6]    |
| Sequence (Three Letter)  | Tyr-Met-Asp-Gly-Thr-Met-Ser-<br>Gln-Val | [5][7]       |
| Original Sequence        | YMNGTMSQV                               | [1][2][4]    |
| Molecular Formula        | C42H66N10O16S2                          | [6][7][8]    |
| Molecular Weight         | 1031.16 g/mol                           | [1][8]       |
| CAS Number               | 168650-46-2                             | [8]          |

The tyrosinase protein is a key enzyme in the melanin biosynthesis pathway.[1][2] The [Asp371]-Tyrosinase (369-377) peptide is presented on the surface of melanoma cells by the Major Histocompatibility Complex (MHC) class I molecule HLA-A\*02:01.[1][2]

## **Quantitative Data**

The binding affinity of the [Asp371]-Tyrosinase (369-377) peptide to HLA-A\*02:01 is a critical determinant of its immunogenicity. The following table summarizes available quantitative data.

Table 2: HLA-A\*02:01 Binding Affinity

| Peptide                                              | Cell Line               | Assay                        | IC50                                 | Reference(s) |
|------------------------------------------------------|-------------------------|------------------------------|--------------------------------------|--------------|
| [Asp371]-<br>Tyrosinase (369-<br>377)<br>(YMDGTMSQV) | T2 cells                | Competitive<br>Binding Assay | 1.2 μg/ml                            | [9]          |
| Murine<br>Tyrosinase (369-<br>377)<br>(FMDGTMSQV)    | Purified HLA-<br>A*0201 | Competitive<br>Binding Assay | Nearly identical<br>to human peptide | [10]         |

## **Experimental Protocols**



This section provides detailed methodologies for key experiments used to study the [Asp371]-Tyrosinase (369-377) peptide.

## Chromium-51 (51Cr) Release Assay for Cytotoxicity

This assay measures the ability of CTLs to lyse target cells presenting the tyrosinase peptide. [11][12][13]

#### Materials:

- Target cells (e.g., T2 cells or melanoma cell lines expressing HLA-A\*02:01)
- Effector cells (CTLs specific for the [Asp371]-Tyrosinase (369-377) peptide)
- [Asp371]-Tyrosinase (369-377) peptide
- Control peptide (irrelevant peptide that binds to HLA-A\*02:01)
- Sodium Chromate (Na<sub>2</sub><sup>51</sup>CrO<sub>4</sub>)
- Complete RPMI medium with 10% Fetal Bovine Serum (FBS)
- 96-well round-bottom plates
- Gamma counter

#### Protocol:

- Target Cell Labeling:
  - 1. Resuspend target cells at a concentration of 1 x 10<sup>6</sup> cells/mL in complete RPMI medium.
  - 2. Add 100  $\mu$ Ci of  $^{51}$ Cr to the cell suspension.
  - 3. Incubate for 1-1.5 hours at 37°C, mixing gently every 15-20 minutes.
  - 4. Wash the cells three times with complete RPMI medium to remove unincorporated <sup>51</sup>Cr.



- 5. Resuspend the labeled target cells at a concentration of 1 x 10<sup>5</sup> cells/mL in complete RPMI medium.
- Peptide Pulsing:
  - Incubate the labeled target cells with the [Asp371]-Tyrosinase (369-377) peptide at a concentration of 1-10 µg/mL for 1 hour at 37°C.
  - 2. Wash the cells to remove excess peptide.
- Cytotoxicity Assay:
  - Plate 1 x 10<sup>4</sup> labeled and peptide-pulsed target cells into each well of a 96-well roundbottom plate.
  - 2. Add effector cells at various effector-to-target (E:T) ratios (e.g., 40:1, 20:1, 10:1, 5:1).
  - 3. Set up control wells:
    - Spontaneous release: Target cells with medium only.
    - Maximum release: Target cells with a lysis buffer (e.g., 1% Triton X-100).
  - 4. Centrifuge the plate at 50 x g for 3 minutes to initiate cell contact.
  - 5. Incubate the plate for 4 hours at 37°C.
  - 6. Centrifuge the plate at 250 x g for 5 minutes.
  - 7. Carefully collect 50  $\mu$ L of the supernatant from each well.
  - 8. Measure the radioactivity (counts per minute, CPM) in the supernatant using a gamma counter.
- Data Analysis:
  - Calculate the percentage of specific lysis using the following formula:



## **ELISPOT Assay for IFN-y Secretion**

This assay quantifies the number of peptide-specific T cells that secrete Interferon-gamma (IFN-y) upon stimulation.[4][14][15]

#### Materials:

- PVDF-membrane 96-well ELISPOT plates
- Anti-human IFN-y capture antibody
- Biotinylated anti-human IFN-y detection antibody
- Streptavidin-alkaline phosphatase (or horseradish peroxidase)
- Substrate solution (e.g., BCIP/NBT)
- Peripheral Blood Mononuclear Cells (PBMCs) from HLA-A\*02:01 positive donors
- [Asp371]-Tyrosinase (369-377) peptide
- Control peptides (positive and negative)
- Complete RPMI medium with 10% FBS

#### Protocol:

- Plate Coating:
  - 1. Pre-wet the ELISPOT plate with 35% ethanol for 1 minute, then wash five times with sterile water.
  - 2. Coat the wells with anti-human IFN-y capture antibody overnight at 4°C.
- Cell Stimulation:
  - 1. Wash the plate five times with sterile PBS.
  - 2. Block the wells with complete RPMI medium for 2 hours at 37°C.



- 3. Add PBMCs (2 x 10<sup>5</sup> cells/well) to the wells.
- 4. Add the [Asp371]-Tyrosinase (369-377) peptide to the appropriate wells at a final concentration of 10  $\mu$ g/mL.
- 5. Include positive control wells (e.g., with a mitogen like PHA) and negative control wells (with an irrelevant peptide or medium alone).
- 6. Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.
- Detection and Development:
  - Wash the plate five times with PBS containing 0.05% Tween 20 (PBST).
  - 2. Add the biotinylated anti-human IFN-γ detection antibody and incubate for 2 hours at room temperature.
  - 3. Wash the plate five times with PBST.
  - 4. Add streptavidin-alkaline phosphatase and incubate for 1 hour at room temperature.
  - 5. Wash the plate five times with PBST.
  - 6. Add the substrate solution and incubate until spots develop (typically 5-20 minutes).
  - 7. Stop the reaction by washing with tap water.
  - 8. Allow the plate to dry completely.
- Data Analysis:
  - Count the number of spots in each well using an ELISPOT reader. Each spot represents a single IFN-y-secreting cell.

# Signaling Pathways and Experimental Workflows Antigen Processing and Presentation Pathway



The [Asp371]-Tyrosinase (369-377) peptide is generated through a complex intracellular pathway before being presented on the cell surface. This process involves the proteasome and the Transporter associated with Antigen Processing (TAP).[16]



Click to download full resolution via product page

Caption: Antigen processing and presentation of the [Asp371]-Tyrosinase (369-377) peptide.

## Cytotoxic T-Lymphocyte (CTL) Response

Upon recognition of the peptide-MHC complex on a melanoma cell, a CTL initiates a signaling cascade leading to the destruction of the target cell. This can occur through two primary pathways: the Fas/FasL pathway and the Perforin/Granzyme B pathway.[17][18]





Click to download full resolution via product page

Caption: CTL-mediated apoptosis of a melanoma cell.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. researchgate.net [researchgate.net]
- 2. Peptide Tyrosinase (Asp371) HLA-A\*0201 YMDGTMSQV SB-PEPTIDE [sb-peptide.com]
- 3. jpt.com [jpt.com]
- 4. zellnet.com [zellnet.com]
- 5. cd-genomics.com [cd-genomics.com]
- 6. bosterbio.com [bosterbio.com]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. Cytotoxic T-lymphocyte activation involves a cascade of signalling and adhesion events PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. caymanchem.com [caymanchem.com]
- 10. Self-Tolerance to the Murine Homologue of a Tyrosinase-Derived Melanoma Antigen: Implications for Tumor Immunotherapy PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. scispace.com [scispace.com]
- 13. Chromium-51 (51Cr) Release Assay to Assess Human T Cells for Functional Avidity and Tumor Cell Recognition [bio-protocol.org]
- 14. IFN-gamma responses in peptide-treated melanoma patients measured by an ELISPOT assay using allogeneic dendritic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A sensitive ELISPOT assay for detection of CD8+ T lymphocytes specific for HLA class I-binding peptide epitopes derived from influenza proteins in the blood of healthy donors and melanoma patients PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]



- 18. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [[Asp3-71]-Tyrosinase (369-377) Peptide: A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b612788#asp371-tyrosinase-369-377-peptide-sequence-and-structure]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com